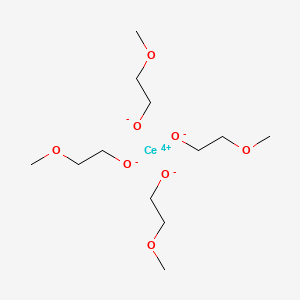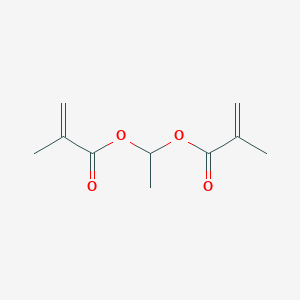
8-Chloronaphthalen-2-amine
Descripción general
Descripción
8-Chloronaphthalen-2-amine (8-CN2A) is an organic compound belonging to the class of naphthalenes. It is a colorless, crystalline solid that is used in organic synthesis and as a building block for other compounds. 8-CN2A has been studied for its potential applications in the fields of chemistry, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Adsorption Properties
8-Chloronaphthalen-2-amine is utilized in the synthesis of poly(1,8-diaminonaphthalene) microparticles, showcasing high adsorbability for silver ions. This is achieved through chemical oxidation, yielding particles with significant potential in heavy metal ion removal from water effluents (Li, Huang, & Li, 2004). Additionally, core-substituted naphthalene diimide dyes derived from 2,6-dichloronaphthalene dianhydride, through amination, exhibit shifted absorption maxima and high fluorescence quantum yields, demonstrating their utility in optical materials (Thalacker, Röger, & Würthner, 2006).
Enantioselective Recognition and Electrochemical Properties
This compound is involved in the creation of atropisomeric bisphenolnaphthalene for enantioselective recognition of chiral amines, expanding its application in chiral analysis (Ghosn & Wolf, 2011). The electrochemical characterization of poly(1,8-diaminonaphthalene) reveals its potential in conducting polymers due to its unique doping properties and functionality for complexation with silver ions, further emphasizing its versatility (Lee, Park, Shim, & Park, 1992).
Fluorescent Markers and Ligand Systems
Its derivatives are explored for creating fluorescent markers for lipid droplets, indicating the compound's significance in biological labeling and imaging studies (Ni, Weng, Sun, Xu, & Ge, 2020). A novel diaminoborate ligand system derived from 1,8-diaminonaphthalene showcases the adaptability of this compound in complex ligand systems for titanium and zirconium complexes, underscoring its utility in organometallic chemistry (Bar-Haim, Shach, & Kol, 1997).
Propiedades
IUPAC Name |
8-chloronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGMSIXIAVJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634696 | |
| Record name | 8-Chloronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
843669-39-6 | |
| Record name | 8-Chloronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/no-structure.png)

![1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid](/img/structure/B1629230.png)

![7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B1629233.png)








![6-(Piperidin-1-yl)benzo[d]thiazole](/img/structure/B1629248.png)